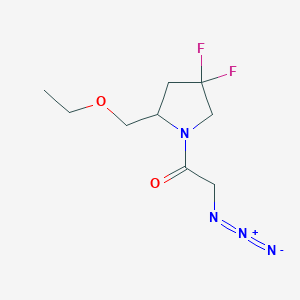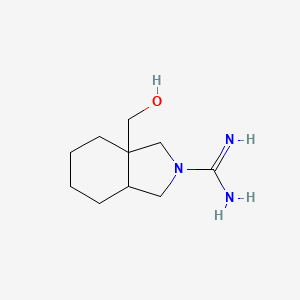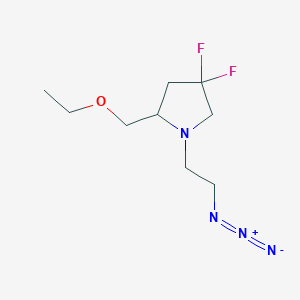
3-amino-N-benzyl-N-butylpropanamide
Overview
Description
3-amino-N-benzyl-N-butylpropanamide, also known as benzylbutylpropanamide (BBA) is an organic compound that has a variety of applications in the pharmaceutical and scientific research industries. BBA is a unique compound in that it has both amine and amide functional groups, which makes it useful for a variety of applications. BBA is a white, crystalline solid that is insoluble in water but soluble in organic solvents. It has a melting point of 69-71°C and a boiling point of 200-202°C.
Scientific Research Applications
Inhibitors of Poly(ADP-Ribose) Polymerase
3-Amino derivatives, including 3-aminobenzamide, have been extensively studied for their inhibitory effects on poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. These compounds are shown to influence cellular responses to DNA damage, affecting cell viability, glucose metabolism, and DNA synthesis. Their action suggests a potential for therapeutic applications in conditions where modulation of PARP activity is beneficial, such as cancer treatment and protection against ischemia-reperfusion injury in organs like the kidney and esophagus.
Cell Viability and Metabolic Effects
3-Aminobenzamide and benzamide are known to inhibit poly(ADP-ribose) synthesis, affecting other metabolic processes like glucose metabolism and cell viability, underscoring the complexity of using these inhibitors in experimental settings due to their broad biological effects (Milam & Cleaver, 1984).
Renal Ischemia/Reperfusion Injury
3-Aminobenzamide has shown protective effects against kidney injury induced by ischemia/reperfusion, attributed to its antioxidant properties and its ability to reduce oxidative and nitrosative stress, potentially offering therapeutic benefits in renal disorders (Oztaş et al., 2009).
Esophageal Damage Prevention
The compound also demonstrated efficacy in preventing esophageal damage and stricture formation following caustic injuries, by reducing tissue damage and increasing antioxidant enzyme activity, suggesting its therapeutic potential in managing corrosive esophagitis (Guven et al., 2008).
properties
IUPAC Name |
3-amino-N-benzyl-N-butylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-2-3-11-16(14(17)9-10-15)12-13-7-5-4-6-8-13/h4-8H,2-3,9-12,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDRSCLNOGCTSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-benzyl-N-butylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1493204.png)
![3-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1493206.png)

![3-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one](/img/structure/B1493208.png)




![(2-(2-aminoethyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1493217.png)



![(2-(6-chloropyrimidin-4-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1493225.png)
![2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1493227.png)